3-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid
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Overview
Description
3-ethoxycarbonylimidazo[1,5-a]pyridine-1-carboxylic acid is a compound belonging to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure and versatility, making it valuable in various fields such as medicinal chemistry, materials science, and optoelectronics .
Preparation Methods
The synthesis of 3-ethoxycarbonylimidazo[1,5-a]pyridine-1-carboxylic acid involves several synthetic routes. One common method is the cyclocondensation reaction, where readily available starting materials undergo cyclization to form the imidazo[1,5-a]pyridine core . Other methods include cycloaddition, oxidative cyclization, and transannulation reactions . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-ethoxycarbonylimidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives have shown potential as anti-tuberculosis agents.
Medicine: The compound is being explored for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-ethoxycarbonylimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
3-ethoxycarbonylimidazo[1,5-a]pyridine-1-carboxylic acid can be compared with other imidazo[1,5-a]pyridine derivatives. Similar compounds include imidazo[1,5-a]pyrimidine and imidazo[1,2-a]pyridine . While these compounds share a similar core structure, their functional groups and substituents can lead to different chemical properties and applications .
Properties
IUPAC Name |
3-ethoxycarbonylimidazo[1,5-a]pyridine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(16)9-12-8(10(14)15)7-5-3-4-6-13(7)9/h3-6H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZNSIPHYGPECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C2N1C=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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